1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine
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Overview
Description
1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine is a compound that features a trifluoromethoxy group, which is known for its increased stability and lipophilicity. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties .
Preparation Methods
The synthesis of 1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . Industrial production methods often involve the use of boron reagents tailored for specific coupling conditions .
Chemical Reactions Analysis
1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including nucleophilic substitution and oxidation. Common reagents used in these reactions include N-bromosuccinimide (NBS) and other halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In the field of chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as a pharmaceutical agent due to its stability and lipophilicity . In the industry, it is used in the development of agrochemicals and other bioactive compounds .
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with its targets . The exact molecular targets and pathways involved can vary depending on the specific application of the compound .
Comparison with Similar Compounds
1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine can be compared with other compounds that contain the trifluoromethoxy group. Similar compounds include trifluoromethyl ethers and other fluorinated bioactives .
Properties
Molecular Formula |
C5H7F3N4O |
---|---|
Molecular Weight |
196.13 g/mol |
IUPAC Name |
1-[2-(trifluoromethoxy)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H7F3N4O/c6-5(7,8)13-2-1-12-3-10-4(9)11-12/h3H,1-2H2,(H2,9,11) |
InChI Key |
ZVYATCPVQPRIFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CCOC(F)(F)F)N |
Origin of Product |
United States |
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